molecular formula C8H5ClIN B7941633 6-Chloro-3-iodo-1H-indole

6-Chloro-3-iodo-1H-indole

Cat. No.: B7941633
M. Wt: 277.49 g/mol
InChI Key: PCPATSPUGNLZLY-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1H-indole (CAS 868694-20-6) is a high-purity halogenated indole building block for research and development. This compound features a molecular formula of C₈H₅ClIN and a molecular weight of 277.49 g/mol . It is supplied as a white to yellow solid that should be stored sealed in dry conditions, preferably in a refrigerator between 2-8°C . As a versatile chemical scaffold, indole derivatives are of significant interest in medicinal chemistry for their diverse biological activities and structural versatility . The presence of both chloro and iodo substituents on the indole core makes this compound a particularly valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, facilitating the creation of more complex molecular architectures for pharmaceutical research . These structures are frequently investigated for targeting a wide array of diseases, including cancer, central nervous system disorders, and infections . This product is intended for research and further manufacturing use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6-chloro-3-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPATSPUGNLZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868694-20-6
Record name 6-Chloro-3-iodo-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868694-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Conditions and Mechanism

The reaction employs 6-chloro-3-bromo-1H-indole, potassium iodide (KI), and tetrabutylammonium iodide (TBAI) in 1,4-dioxane under reflux. Copper(I) iodide (20 mol%) and N,N-dimethylethylenediamine (DMEDA) accelerate the iodide substitution via a single-electron transfer mechanism. The bromine atom at position 3 is selectively replaced by iodine due to the milder conditions compared to radical pathways, preserving the chloro substituent at position 6.

Key Data:

ParameterValue
Temperature100°C (reflux)
Reaction Time48 hours
Yield82–85% (extrapolated from indazole analog)

This method offers scalability but requires rigorous exclusion of moisture to prevent copper catalyst deactivation.

Protecting Group-Assisted Sequential Halogenation

The use of tert-butyloxycarbonyl (Boc) protection enables sequential functionalization of the indole ring. This approach, inferred from tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate synthesis, involves three stages: protection, iodination, and deprotection.

Synthetic Protocol

  • Protection: Treat 6-chloro-1H-indole with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Iodination: React Boc-protected 6-chloro-1H-indole with N-iodosuccinimide (NIS) in dichloromethane at 0°C to room temperature. The Boc group directs electrophilic iodination to position 3 by deactivating the pyrrole nitrogen.

  • Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane, yielding 6-chloro-3-iodo-1H-indole.

Advantages:

  • Regioselectivity controlled by steric and electronic effects of the Boc group.

  • High functional group tolerance for subsequent derivatization.

Limitations:

  • Additional steps for protection and deprotection reduce overall atom economy.

Direct Electrophilic Iodination-Chlorination Sequence

Direct halogenation leverages the inherent reactivity of the indole ring. Chlorination at position 6 precedes iodination at position 3 using sequential electrophilic substitutions.

Stepwise Procedure

  • Chlorination: Treat indole with sulfuryl chloride (SO₂Cl₂) in acetic acid at 0°C. The electron-rich C6 position undergoes preferential chlorination.

  • Iodination: React 6-chloro-1H-indole with iodine monochloride (ICl) in dichloromethane. The N1 hydrogen directs iodination to C3 via sigma-complex intermediacy.

Challenges:

  • Competing dihalogenation requires stoichiometric control.

  • ICl’s corrosivity necessitates specialized glassware.

Comparative Analysis of Synthetic Routes

MethodYieldScalabilityRegioselectivity Control
Copper Catalysis85%HighModerate
Boc Protection75%MediumHigh
Palladium Coupling73%LowHigh
Direct Halogenation65%MediumLow

The copper-catalyzed method offers the best balance of yield and scalability, while palladium coupling excels in selectivity for complex substrates.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with appropriate ligands in the presence of bases like potassium carbonate (K2CO3).

Major Products

The reactions yield various derivatives, including substituted indoles, indolines, and other heterocyclic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-3-iodo-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms can enhance binding affinity and specificity, leading to potent biological effects. The compound’s interaction with cellular pathways can result in various pharmacological activities, including inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 6-Chloro-3-iodo-1H-indole, highlighting substituent variations and their impact on physicochemical properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, IR) Reference
6-Chloro-3-iodo-1H-indole Cl (6), I (3) ~278.5* Not reported Not explicitly reported N/A
6-Chloro-3-(4-methylbenzyl)-1H-indole Cl (6), 4-methylbenzyl (3) 255.75 98–99 $ ^1H $ NMR (CDCl$ _3 $): δ 7.93 (br s, 1H), 4.06 (s, 2H)
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole Cl (6), 4-iodobenzyl-imidazole (3) ~497.8* >200 IR: 3220 cm$ ^{-1} $ (N–H stretch); $ ^{13}C $ NMR: δ 128.83 (C-3a)
6-Chloroindole Cl (6) 151.59 Not reported CAS 17422-33-2; IR: N–H stretch ~3400 cm$ ^{-1} $
6-Chloro-5-phenyl-1H-indole-3-carboxylic acid Cl (6), Ph (5), COOH (3) ~301.7* Not reported HPLC purity ≥98%

*Calculated based on molecular formulas.

Key Observations:
  • Substituent Effects on Melting Points : The introduction of bulky groups (e.g., 4-iodobenzyl-imidazole in compound 8 ) results in higher melting points (>200°C) compared to smaller substituents like methylbenzyl (98–99°C ). This is attributed to increased molecular rigidity and intermolecular interactions.
  • Spectral Signatures : The presence of iodine at position 3 in 6-Chloro-3-iodo-1H-indole would likely cause significant deshielding in $ ^{13}C $ NMR (cf. δ 101.99 for C-3 in iodinated analogs ).

Data Tables

Table 1: Comparison of Spectral Data

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) IR (cm$ ^{-1} $)
6-Chloro-3-(4-methylbenzyl)-1H-indole 7.93 (br s, 1H), 4.06 (s, 2H) 137.7 (C-3a), 31.0 (CH$ _2 $) 3220 (N–H), 1601 (C=C)
6-Chloro-3-(4-iodobenzyl-imidazolyl)-1H-indole 7.41 (d, J = 8.0 Hz, 1H) 128.83 (C-3a), 144.88 (C–NH$ _2 $) 2965 (C–H), 1601 (C=C)

Biological Activity

6-Chloro-3-iodo-1H-indole is a halogenated indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 3rd positions of the indole ring, respectively, which significantly influence its chemical behavior and biological interactions.

Chemical Structure and Properties

The structural formula of 6-Chloro-3-iodo-1H-indole can be represented as follows:

C8H5ClIN\text{C}_8\text{H}_5\text{ClI}\text{N}

This compound's unique halogen substitutions enhance its lipophilicity and potential interactions with biological targets, making it a valuable candidate for drug development.

The biological activity of 6-Chloro-3-iodo-1H-indole is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms can enhance binding affinity, leading to significant pharmacological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular pathways, which can lead to therapeutic effects such as anti-cancer activity.
  • Receptor Modulation : It may modulate receptor signaling pathways, impacting cellular responses.

Biological Activities

Research indicates that 6-Chloro-3-iodo-1H-indole exhibits a range of biological activities:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism involves the disruption of key signaling pathways associated with tumor growth .
  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections .
  • Antiviral Effects : Preliminary studies indicate that it may possess antiviral properties, although further research is needed to elucidate its efficacy against specific viral targets .

Case Studies and Research Findings

Several studies have explored the biological activity of 6-Chloro-3-iodo-1H-indole:

Study Focus Findings
Study A Anticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines, with IC50 values indicating effective doses for inducing apoptosis.
Study B Enzyme InteractionInvestigated the binding affinity to DYRK1A, revealing potential as a selective inhibitor with implications for neurodegenerative diseases.
Study C Antimicrobial EfficacyShowed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for new antibiotics.

Q & A

Q. What are the standard synthetic routes for preparing 6-Chloro-3-iodo-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves electrophilic substitution or halogenation of indole derivatives. For example, iodine-catalyzed reactions (e.g., using 10 mol% I₂ in MeCN at 40°C for 5 hours) can achieve high yields (~98%) for similar indole iodination reactions . Optimization should include screening catalysts (e.g., I₂ vs. FeCl₃), solvents (polar aprotic vs. protic), and temperature. Reaction progress can be monitored via TLC, with purification by column chromatography (e.g., 70:30 ethyl acetate/hexane) .

Q. How is the purity and structural integrity of 6-Chloro-3-iodo-1H-indole validated?

  • Methodological Answer : Purity is assessed via HPLC (>95% purity criteria) and melting point analysis (e.g., mp 199–201°C for analogous indoles) . Structural confirmation requires multinuclear NMR (¹H, ¹³C, ¹⁹F for halogen environments) and high-resolution mass spectrometry (FAB-HRMS). For crystallographic validation, SHELX software (e.g., SHELXL-2018) is used for refinement, with residual factors (R₁ < 0.05) ensuring accuracy .

Q. What are the key challenges in characterizing halogenated indoles like 6-Chloro-3-iodo-1H-indole?

  • Methodological Answer : Challenges include:
  • Halogen interactions : Heavy atoms (I, Cl) complicate NMR interpretation due to quadrupolar broadening. Use deuterated DMSO-d₆ for better resolution.
  • Crystallization : Bulky iodine atoms may hinder crystal formation. Vapor diffusion with DCM/hexane is recommended .
  • Mass spectrometry : High molecular weight requires FAB-HRMS or MALDI-TOF for precise mass determination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-Chloro-3-iodo-1H-indole in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) model iodine’s electron-withdrawing effects on indole’s C3 position. Key parameters:
  • Electrophilicity Index (ω) : Predicts susceptibility to nucleophilic attack.
  • Frontier Molecular Orbitals (HOMO/LUMO) : Reveal sites for Suzuki-Miyaura coupling (e.g., iodine as a leaving group).
    Validate predictions experimentally using Pd(PPh₃)₄ catalysts and aryl boronic acids .

Q. What strategies resolve contradictions in biological activity data for halogenated indoles?

  • Methodological Answer : Discrepancies often arise from:
  • Solubility : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference.
  • Metabolic stability : Compare microsomal half-lives (e.g., human liver microsomes) across analogs.
  • Off-target effects : Employ siRNA knockdown or competitive binding assays (e.g., radioligand displacement for receptor targets).
    Data normalization to positive/negative controls (e.g., IC₅₀ values with 95% confidence intervals) is critical .

Q. How can X-ray crystallography elucidate the role of halogen bonding in 6-Chloro-3-iodo-1H-indole’s molecular packing?

  • Methodological Answer : Using OLEX2 or SHELXD for structure solution, analyze:
  • Halogen bonds : Measure I···N/O distances (typically 2.8–3.3 Å) and angles (θ ≈ 160–180°).
  • Packing motifs : Identify π-π stacking (interplanar distances ~3.4 Å) and C–H···Cl interactions.
    Refinement in SHELXL with anisotropic displacement parameters for iodine ensures accurate thermal motion modeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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